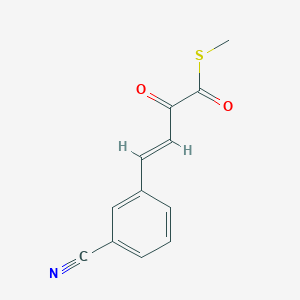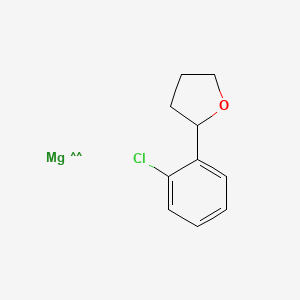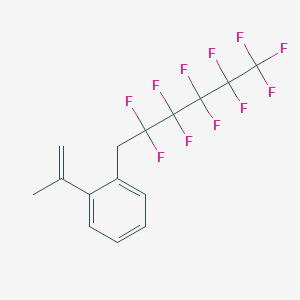
1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone typically involves the reaction of methylene chloride with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH2Cl2+2SO3→C2H4O6S2
The reaction is usually conducted at low temperatures to prevent decomposition and to maximize yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone involves its interaction with molecular targets such as enzymes and proteins. The sulfonate groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5,2,4-Dioxadithiane-2,2,4,4-tetraoxide: This compound has a similar structure but lacks the additional sulfonate group present in 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone.
Methylene bis(thioglycolate): Another sulfur-containing compound with different functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of sulfonate groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
659737-87-8 |
|---|---|
Molecular Formula |
C2H2O7S2 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2,2,4,4-tetraoxo-1,5,2,4-dioxadithian-6-one |
InChI |
InChI=1S/C2H2O7S2/c3-2-8-10(4,5)1-11(6,7)9-2/h1H2 |
InChI Key |
WVHCNXWBNKBBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1S(=O)(=O)OC(=O)OS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)

![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)

![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)


![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
